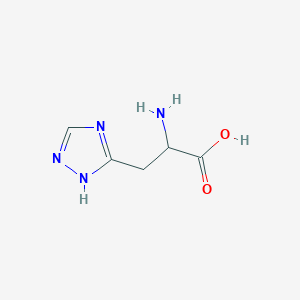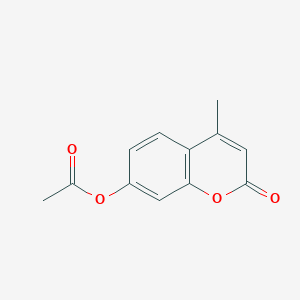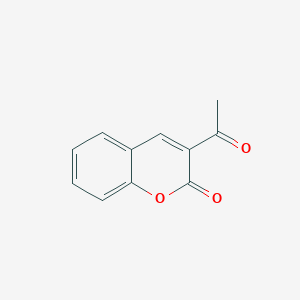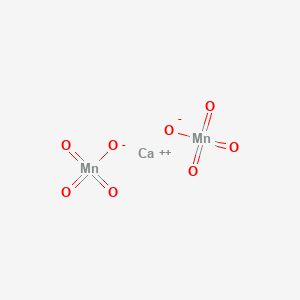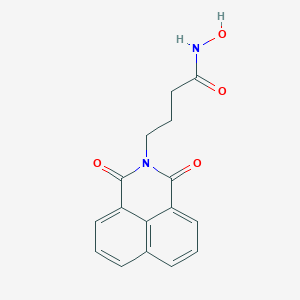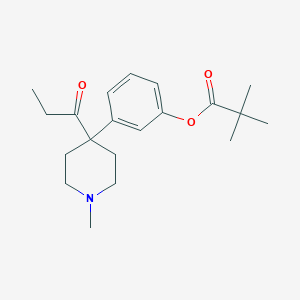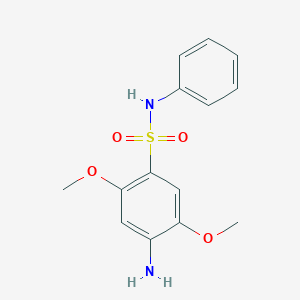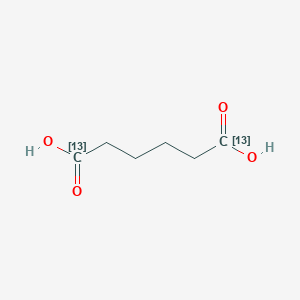
(9Z,12Z)-Octadeca-9,12-dien-1-ol
Übersicht
Beschreibung
“(9Z,12Z)-Octadeca-9,12-dien-1-ol” is a phosphatidylethanolamine (PE or GPEtn), a type of glycerophospholipid . It is found in many common vegetable oils and is important to human nutrition .
Molecular Structure Analysis
The molecular structure of “(9Z,12Z)-Octadeca-9,12-dien-1-ol” is characterized by a chain of 18 carbon atoms with two double bonds located at positions 9 and 12 . The molecular formula is C18H32O .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Linoleyl alcohol serves as a key starting material for the synthesis of various derivatives, including octadecanoic acid. It’s utilized in the production of arachidonic acid (AA) and prostaglandins, which are important in numerous physiological processes .
Pharmaceutical Applications
As a USP compendial standard, Linoleyl alcohol is used to determine the strength, quality, purity, and identity of pharmaceutical substances in prescribed USP-NF monograph tests and assays . It also serves as a pharmaceutical secondary standard and certified reference material for pharmaceutical research .
Cancer Research
Linoleyl alcohol may be used to improve the delivery and efficacy of anti-cancer drugs. Its role in cancer protection is also being explored due to its potential in enhancing the effectiveness of therapeutic agents .
Enzymatic Esterification
In organic solvent media, Linoleyl alcohol undergoes enzymatic esterification with dihydrocaffeic acid using immobilized lipases. This process is significant in the field of green chemistry for synthesizing esters without harsh chemical catalysts .
Oxidation Studies
In vivo, Linoleyl alcohol is oxidized to produce linoleic acid. This process is crucial for understanding metabolic pathways and the role of fatty alcohols in biological systems .
Phagocytosis Assays
This compound has been used to coat latex beads in phagocytosis assays, which are essential for studying the immune response and cellular uptake mechanisms .
Weight Loss Research
Linoleyl alcohol has been utilized to synthesize a gallic acid ester studied for its potential in weight loss applications. This highlights its role in nutritional science and metabolism research .
Enzyme Function Studies
Research focusing on the role of the carboxylic group of linoleic acid often uses Linoleyl alcohol as a model compound. Such studies are vital for understanding enzyme-substrate interactions and the functionality of fatty acids in enzymatic reactions .
Zukünftige Richtungen
Future research could focus on further elucidating the bioactivity and potential applications of “(9Z,12Z)-Octadeca-9,12-dien-1-ol”. For instance, a study has shown that plant-based (9z,12z)-Octadeca-9,12-dienoic acid isolated from Eichhornia crassipes interacts fairly well with β-ketoacyl-ACP synthase, suggesting it could be a potential starting material from which anti-tubercular drugs can be designed .
Wirkmechanismus
Target of Action
Linoleyl alcohol, also known as (9Z,12Z)-Octadeca-9,12-dien-1-ol, is a fatty alcohol . It is a structural analog of Linoleic acid without an α-carboxyl group It is known to interact with enzymes such as potato tuber lipoxygenase .
Mode of Action
The interaction of Linoleyl alcohol with its targets leads to various biochemical changes. For instance, the dioxygenation of Linoleyl alcohol by potato tuber lipoxygenase leads to the formation of two positional isomeric products - 9- and 13-hydroperoxyoctadecadien-1-ols .
Biochemical Pathways
It is known that the compound plays a role in the dioxygenation process catalyzed by lipoxygenase . This process leads to the formation of hydroperoxy derivatives, which are involved in various biological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
It is known that the compound’s interaction with lipoxygenase leads to the formation of hydroperoxy derivatives . These derivatives can have various biological effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of Linoleyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its biological effects . Moreover, the compound’s interactions with other molecules in its environment can also influence its action.
Eigenschaften
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPEDYJTDQORS-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881240 | |
| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,12Z)-Octadeca-9,12-dien-1-ol | |
CAS RN |
506-43-4, 224948-75-8 | |
| Record name | Linoleyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilinoleyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224948-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadien-1-ol, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4OX1289YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



